molecular formula C22H20N4O B11295778 1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11295778
M. Wt: 356.4 g/mol
InChI Key: BSWJCCJFUBVGGH-UHFFFAOYSA-N
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Description

1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Preparation Methods

The synthesis of 1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like triethylamine (Et₃N), and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The cyanide group may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other benzimidazole derivatives, such as:

These compounds share similar structural features but differ in their substituents and specific activities

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-methoxyanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H20N4O/c1-3-6-15-13-21(24-16-9-11-17(27-2)12-10-16)26-20-8-5-4-7-19(20)25-22(26)18(15)14-23/h4-5,7-13,24H,3,6H2,1-2H3

InChI Key

BSWJCCJFUBVGGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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